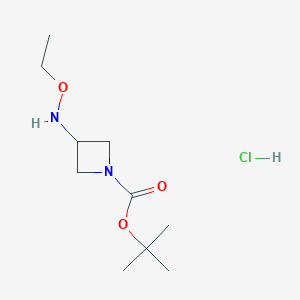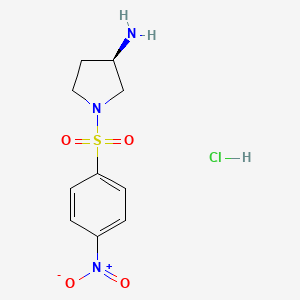
2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone, commonly known as DMTP, is a thienopyridazine derivative that has shown potential in various scientific research applications. It is a small molecule that has been synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of DMTP is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes, such as protein kinase C and topoisomerase II. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
DMTP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity. DMTP has also been shown to reduce the levels of reactive oxygen species in cells, which may contribute to its neuroprotective activity.
実験室実験の利点と制限
DMTP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, which makes it ideal for in vitro studies. It has also shown potential in various scientific research applications, which makes it a promising candidate for further studies.
One limitation of DMTP is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research. Another limitation is that its effectiveness may vary depending on the type of cancer or disease being studied.
将来の方向性
There are several future directions for the study of DMTP. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapies for cancer and neurodegenerative diseases. Another direction is to optimize its use in combination with other therapies, which may enhance its effectiveness. Finally, future studies may explore the potential use of DMTP in other scientific research applications, such as the treatment of infectious diseases.
合成法
The synthesis of DMTP involves a multistep process that starts with the reaction of 2,4-dimethyl-5-nitrothiazole with hydrazine hydrate to form 6-hydrazino-2,4-dimethylthiazole. This intermediate is then reacted with 2-bromo-3-chloropyridazine to form 6-(2-bromo-3-chloropyridazin-6-yl)thio-2,4-dimethylthiazole. The final step involves the reaction of 6-(2-bromo-3-chloropyridazin-6-yl)thio-2,4-dimethylthiazole with 4-fluorobenzophenone to form DMTP. The purity of DMTP can be improved by recrystallization.
科学的研究の応用
DMTP has been studied for its potential use in various scientific research applications. It has shown potential as an anticancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. DMTP has also been studied for its potential use in the treatment of Alzheimer's disease, with studies showing that it can reduce the levels of amyloid beta in the brain.
特性
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-10-17(24-11(2)19-10)14-7-8-16(21-20-14)23-9-15(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLGOGSJPHSMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2638885.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2638889.png)



![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2638900.png)
![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2638901.png)

